

The Discovery and Characterization of EBMI-13B: A Technical Guide

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Compound of Interest

Compound Name: *Ebmi-13B*
CAS No.: 21202-53-9
Cat. No.: B607258

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Executive Summary

EBMI-13B (Compound 13b) is a synthetic bis-imidazole derivative identified in 2014 as a highly potent and selective activator of Carbonic Anhydrase (CA) VA (mitochondrial) and CA VII (cytosolic/brain-specific). Unlike the vast majority of CA-targeting drugs which act as inhibitors (e.g., acetazolamide for glaucoma), **EBMI-13B** was engineered to enhance catalytic activity.

Its discovery marked a pivotal moment in the study of cognitive enhancement and metabolic regulation, providing the first selective chemical probe to test the hypothesis that CA activation can boost spatial memory and ureagenesis.

Molecule Name	EBMI-13B (Compound 13b)
Chemical Name	1,2-Bis(2-methyl-1H-imidazol-4-yl)ethane
CAS Number	21202-53-9
Primary Targets	CA VA (nM), CA VII (nM)
Mechanism	Proton Shuttling Facilitator
Key Application	Nootropic research (memory enhancement), Metabolic studies

Historical Context: The "Activator Gap"

The Pre-2014 Landscape

For decades, the pharmacology of Carbonic Anhydrases (CAs)—enzymes that catalyze the reversible hydration of

to bicarbonate (

) and protons (

)—was dominated by inhibition. Clinically, inhibiting CAs is useful for treating glaucoma, epilepsy, and altitude sickness.

However, a theoretical gap existed:

- **The Memory Hypothesis:** Research by Sun & Alkon (2002) suggested that CA activation is required for the transformation of temporal memory into spatial memory. The specific isozyme implicated was CA VII, which is highly expressed in the hippocampus and cortex.
- **The Metabolic Hypothesis:** CA VA is exclusively mitochondrial. It provides bicarbonate for pyruvate carboxylase (gluconeogenesis) and carbamoyl phosphate synthetase I (urea cycle). Enhancing CA VA could theoretically correct metabolic defects.

Despite these hypotheses, no selective activators existed. Natural activators like histamine were too promiscuous (binding to histamine receptors) and lacked isoform selectivity.

Discovery Timeline (2014)

The breakthrough occurred in 2014 through a collaboration between Temple University (Marc A. Ilies) and the University of Florence (Claudiu T. Supuran), the world's leading group on CA research.

Phase 1: Rational Design (The "Bis-Imidazole" Strategy)

The team sought to mimic the natural catalytic mechanism of CA. The rate-limiting step of CA catalysis is the proton transfer from the zinc-bound water molecule to the external environment, typically mediated by a histidine residue (His64) in the active site.

- Hypothesis: A small molecule containing an imidazole ring (like histidine) could bind near the active site and act as an "exogenous proton shuttle," accelerating the reaction.
- Innovation: Instead of a single imidazole (like histamine), the team designed bis-imidazoles—two imidazole rings connected by a flexible linker.
 - Ring A: Anchors the molecule to the entrance of the active site.
 - Ring B: Swings freely to shuttle protons from the zinc-bound water to the bulk solvent.

Phase 2: Microwave-Mediated Synthesis

To efficiently generate a library of these compounds, the team utilized microwave-assisted organic synthesis. This "green chemistry" approach allowed for rapid coupling and high yields, producing a series of ethylene-linked bis-imidazoles.

Phase 3: Screening and Identification of "13b"

The library was screened against 8 human CA isozymes (I, II, IV, VA, VII, IX, XII, XIV) using a stopped-flow

hydration assay.

- The Result: Compound 13b (containing a methyl group on the imidazole ring) emerged as the lead candidate.
- Selectivity Profile:
 - CA VA:
nM (Activation Constant)
 - CA VII:
nM
 - CA I/II (Abundant cytosolic):
M (Poor activation)
 - Selectivity Factor: >1000-fold selectivity for VA/VII over ubiquitous isozymes.

This molecule was subsequently commercialized as **EBMI-13B**.

Mechanism of Action

EBMI-13B functions as a catalytic enhancer. It does not change the thermodynamics of the reaction but lowers the activation energy of the rate-limiting step.

The Catalytic Cycle

- Zinc Binding: The enzyme's Zinc () activates a water molecule to form a nucleophilic hydroxide ().
- Reaction:
attacks
to form bicarbonate (), which is released.

- The Bottleneck: The enzyme is left with a water molecule () that must lose a proton () to regenerate the active form.
 - Without **EBMI-13B**: This transfer is slow, limited by buffer diffusion or the intrinsic His64 shuttle.
 - With **EBMI-13B**: The molecule binds at the active site entrance. Its imidazole nitrogen accepts the proton from and rapidly transfers it to the bulk solvent.

Visualization: The Discovery & Mechanism Pipeline



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Figure 1: The discovery pipeline of **EBMI-13B**, from theoretical gap to validated chemical probe.

Experimental Protocols

For researchers intending to utilize **EBMI-13B**, the following protocols outline the synthesis and activity assay standards.

Protocol A: Synthesis of **EBMI-13B**

Based on Draghici et al., Chem. Commun., 2014.

Reagents: 2,5-Hexanedione (precursor), Bromine (

), Ammonia (

), Methanol (

).

- Bromination: Treat the precursor with

in

(with catalytic

) at 0°C to generate the

-bromo intermediate. Stir for 12h at room temperature.

- Cyclization: React the intermediate with formamidine or equivalent ammonia source in ethanol.

- Microwave Coupling:

- Place the crude imidazole intermediate in a microwave reactor vessel with 7N

in

.

- Irradiation: 200 W at 120°C for 40 minutes.

- Note: Microwave heating significantly reduces reaction time compared to thermal reflux (40 min vs 24h).

- Purification: Evaporate solvent. Purify residue via HPLC or recrystallization to obtain 1,2-Bis(2-methyl-1H-imidazol-4-yl)ethane as a trifluoroacetate salt.

- Validation: Verify structure via

-NMR (

) and Mass Spectrometry (MW: 190.25 g/mol).

Protocol B: CA Activation Assay (Stopped-Flow)

Standard method to determine Activation Constant (

).

System: Applied Photophysics stopped-flow instrument. Indicator: Phenol Red (0.2 mM).

Buffer: 10 mM Hepes (pH 7.5), 0.1 M

(for ionic strength).

- Preparation:
 - Prepare serial dilutions of **EBMI-13B** (1 nM to 1 M) in the buffer.
 - Prepare CA enzyme solution (Isozymes VA or VII, recombinant).
- Reaction:
 - Rapidly mix the enzyme-inhibitor solution with a -saturated solution.
 - Monitor the absorbance change of Phenol Red at 557 nm (tracking the pH drop as converts to and).
- Calculation:
 - Measure the initial rate of the reaction ().
 - Fit data to the Michaelis-Menten equation adapted for activation:
 - Where

is the concentration of **EBMI-13B** and

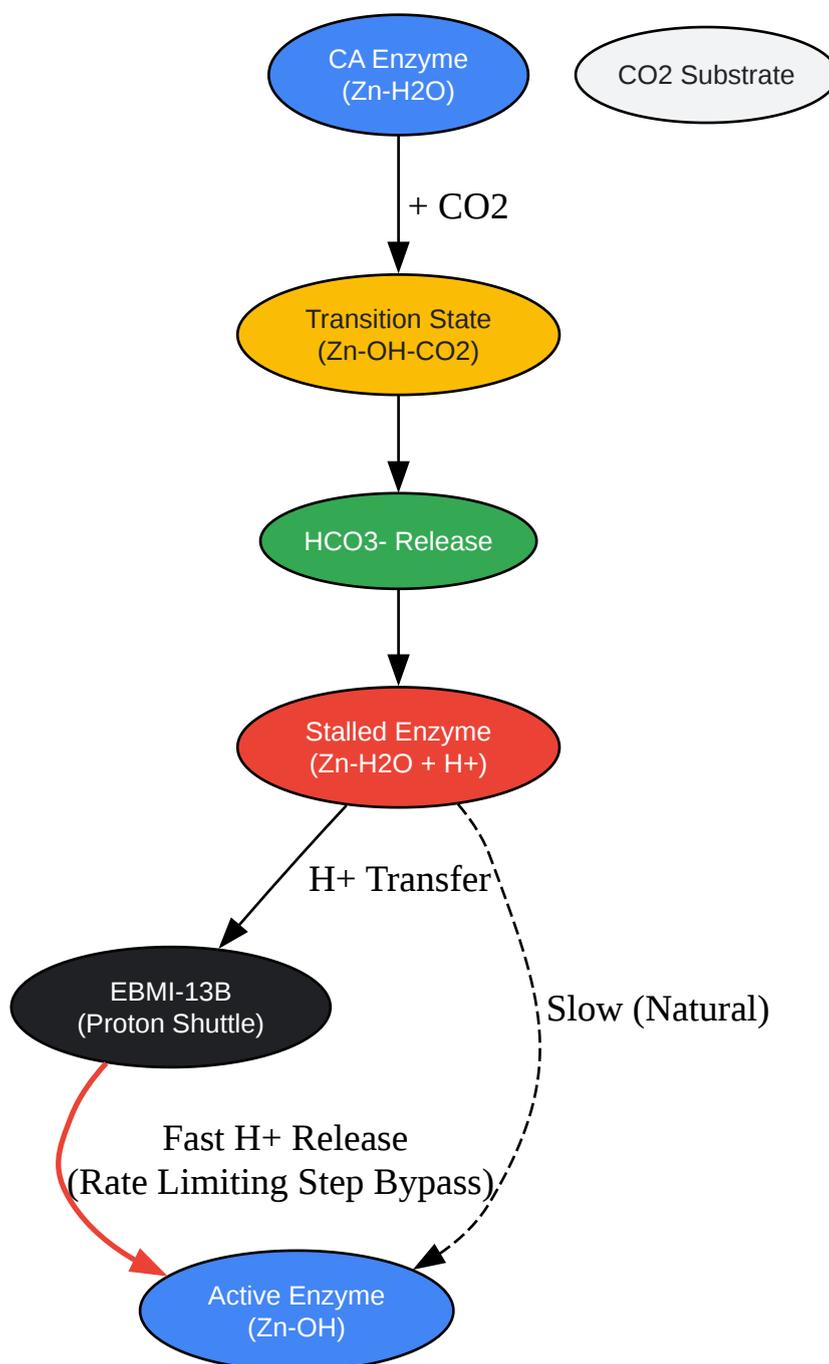
is the activation constant.

Scientific Significance & Future Directions

The discovery of **EBMI-13B** provided the first "chemical proof" that CA VII could be selectively targeted.

- **Neuroscience:** It allows researchers to test if selective CA VII activation can reverse memory deficits in Alzheimer's models without the side effects of systemic CA activation (which would affect pH balance in blood/kidneys via CA I/II).
- **Metabolism:** It serves as a probe for mitochondrial diseases where ureagenesis is impaired, potentially boosting the activity of CA VA to provide more bicarbonate for the urea cycle.

Mechanism Visualization



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Figure 2: Mechanism of Action. **EBMI-13B** bypasses the slow natural proton transfer, rapidly regenerating the active enzyme form.

References

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